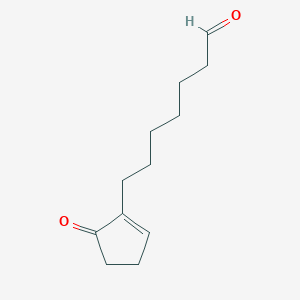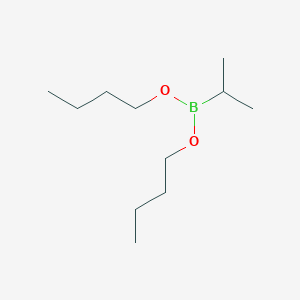
Dibutyl isopropylboronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl isopropylboronate: is an organoboron compound that features a boron atom bonded to an isopropyl group and two butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dibutyl isopropylboronate can be synthesized through the hydroboration of alkenes or alkynes with borane reagents. One common method involves the reaction of isopropylborane with dibutylborane under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors that allow for precise control of reaction parameters. This method ensures high purity and consistent quality of the product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Dibutyl isopropylboronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides, which are useful reducing agents in organic synthesis.
Substitution: The boron atom in this compound can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and alkoxides such as sodium methoxide.
Major Products Formed:
Oxidation: Boronic acids and borate esters.
Reduction: Borohydrides.
Substitution: Haloboranes and alkoxyboranes.
Aplicaciones Científicas De Investigación
Chemistry: Dibutyl isopropylboronate is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also employed in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Biology and Medicine: In biological research, this compound is used as a precursor for boron-containing drugs. These drugs can be used in boron neutron capture therapy (BNCT) for cancer treatment, where boron atoms are targeted to cancer cells and irradiated with neutrons to destroy the cells.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its ability to form stable boron-carbon bonds makes it valuable in the development of high-performance materials with unique properties.
Mecanismo De Acción
Molecular Targets and Pathways: The mechanism of action of dibutyl isopropylboronate involves the formation of boron-carbon bonds through various chemical reactions. In biological systems, the compound can interact with cellular components, such as proteins and nucleic acids, through boron-mediated interactions. These interactions can modulate the activity of enzymes and other biomolecules, leading to therapeutic effects.
Comparación Con Compuestos Similares
Dibutylborane: Similar in structure but lacks the isopropyl group.
Isopropylboronic acid: Contains an isopropyl group but lacks the butyl groups.
Triisopropylborane: Contains three isopropyl groups instead of butyl groups.
Uniqueness: Dibutyl isopropylboronate is unique due to its combination of butyl and isopropyl groups, which confer distinct reactivity and properties. This combination allows for selective reactions and applications that are not possible with other boron compounds.
Propiedades
Número CAS |
41269-05-0 |
|---|---|
Fórmula molecular |
C11H25BO2 |
Peso molecular |
200.13 g/mol |
Nombre IUPAC |
dibutoxy(propan-2-yl)borane |
InChI |
InChI=1S/C11H25BO2/c1-5-7-9-13-12(11(3)4)14-10-8-6-2/h11H,5-10H2,1-4H3 |
Clave InChI |
VBIRLSOWYMVCKT-UHFFFAOYSA-N |
SMILES canónico |
B(C(C)C)(OCCCC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


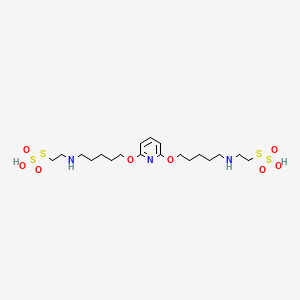

![2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]-](/img/structure/B14671290.png)
![2-(Trifluoromethyl)benzo[h]quinoline-4-carboxylic acid](/img/structure/B14671292.png)





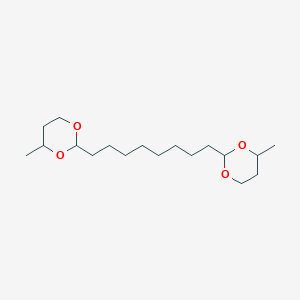
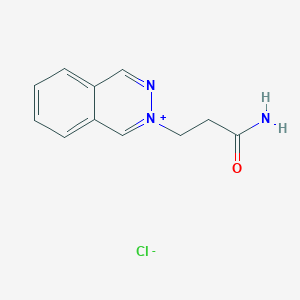
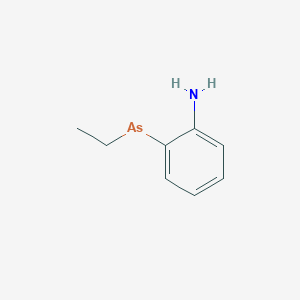
![[3,4-Dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14671353.png)
